molecular formula C9H8F2O4 B1397121 2,6-Difluoro-3-(methoxymethoxy)benzoic acid CAS No. 1190603-51-0

2,6-Difluoro-3-(methoxymethoxy)benzoic acid

Cat. No. B1397121
CAS RN: 1190603-51-0
M. Wt: 218.15 g/mol
InChI Key: RCOFWMJEVNKHGE-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-(methoxymethoxy)benzoic acid is a chemical compound with the molecular formula C9H8F2O4 . It has a molecular weight of 218.16 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H8F2O4/c1-14-4-15-6-3-2-5 (10)7 (8 (6)11)9 (12)13/h2-3H,4H2,1H3, (H,12,13) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 70-73°C . The compound’s density is 1.4±0.1 g/cm3 .

Scientific Research Applications

Environmental Fate and Toxicity of Fluorinated Alternatives
Recent research has emphasized the environmental persistence, bioaccumulation, and toxicity of fluorinated compounds, including novel fluorinated alternatives to per- and polyfluoroalkyl substances (PFASs). These alternatives exhibit systemic multiple organ toxicities and potentially comparable or more serious environmental and health risks than legacy PFASs. This underscores the urgent need for additional toxicological studies to evaluate the safety of these fluorinated alternatives for long-term use (Wang et al., 2019).

Microbial Degradation of Polyfluoroalkyl Chemicals
The environmental persistence and bioaccumulation of polyfluoroalkyl chemicals have led to increased regulatory scrutiny. Studies have explored the microbial degradation pathways of these compounds, revealing that they can degrade into perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), among other products. These findings highlight the complexity of PFAS degradation and the need for further research to understand their environmental fate and impact (Liu & Avendaño, 2013).

Developmental Toxicity of Perfluoroalkyl Acids and Derivatives
Research into the developmental toxicity of perfluoroalkyl acids, such as PFOS and PFOA, has intensified due to their widespread detection in human populations. Studies have suggested avenues of research that could further elucidate the developmental effects of these compounds, contributing to a better understanding of their potential risks to human health (Lau, Butenhoff, & Rogers, 2004).

Benzoic Acid in Gut Function Regulation
Benzoic acid, widely used as an antimicrobial and antifungal preservative, has been shown to improve gut health by promoting functions such as digestion, absorption, and barrier integrity. This suggests a potential area of application for benzoic acid in improving gastrointestinal health, although the exact mechanisms and optimal levels of use require further investigation (Mao et al., 2019).

Safety and Hazards

The compound is classified under GHS07 for safety . It has hazard statements H302+H312+H332;H315;H319;H335 . This indicates that it can cause harm if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

2,6-difluoro-3-(methoxymethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O4/c1-14-4-15-6-3-2-5(10)7(8(6)11)9(12)13/h2-3H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOFWMJEVNKHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C(=C(C=C1)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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